Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate
CAS No.: 1519658-09-3
Cat. No.: VC3091423
Molecular Formula: C8H15NO4S
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1519658-09-3 |
|---|---|
| Molecular Formula | C8H15NO4S |
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | methyl 2-(4-amino-1,1-dioxothian-4-yl)acetate |
| Standard InChI | InChI=1S/C8H15NO4S/c1-13-7(10)6-8(9)2-4-14(11,12)5-3-8/h2-6,9H2,1H3 |
| Standard InChI Key | IEHAJRMDJQJEBS-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1(CCS(=O)(=O)CC1)N |
| Canonical SMILES | COC(=O)CC1(CCS(=O)(=O)CC1)N |
Introduction
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate is a complex organic compound featuring a thian ring structure, an amino group, and a dioxo functional group. Its molecular formula is C₈H₁₃NO₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is classified as a thian derivative and an amino acid derivative due to its structural components. It is widely used in organic synthesis and medicinal chemistry as a reagent and building block for synthesizing more complex molecules.
Synthesis
The synthesis of Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate typically involves heating a thian derivative with methyl acetate under acidic or basic conditions. This process promotes the formation of the ester linkage characteristic of this compound. For large-scale production, automated reactors are often used to optimize yield and purity. The industrial process may include multiple purification steps such as crystallization and chromatography to achieve the final product with desired specifications.
Chemical Reactions and Applications
Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate undergoes several types of chemical reactions, including oxidation and reduction. Oxidation may yield sulfoxide or sulfone derivatives, while reduction may produce derivatives with altered functional groups. This compound acts as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Pantoprazole. Its mechanism involves reducing gastric acid secretion by inhibiting proton pumps in gastric parietal cells.
Applications in Pharmaceutical Synthesis:
-
Proton Pump Inhibitors (PPIs): Methyl 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetate is used in the synthesis of PPIs, which are crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
-
Therapeutic Potential: The compound's structural features facilitate interactions with biological targets, contributing to its therapeutic potential in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume